Home > Products > Building Blocks P16341 > 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate - 1142210-81-8

5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Catalog Number: EVT-1613651
CAS Number: 1142210-81-8
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“5-tert-Butyl 3-Ethyl 1-Methyl-1,4,6,7-tetrahydro-5H-pyrazolo [4,3-c]pyridine-3,5-dicarboxylate” is a chemical compound used as a reactant in the synthesis of pyrazolo thiazole derivatives with antifungal activities .

Molecular Structure Analysis

The molecular formula of the compound is C15H23N3O4 . It has an average mass of 309.361 Da and a monoisotopic mass of 309.168854 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 458.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.8±3.0 kJ/mol and a flash point of 230.8±28.7 °C . The compound has a molar refractivity of 81.6±0.5 cm3, and it has 7 H bond acceptors and 0 H bond donors .

Overview

5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is an organic compound characterized by a complex bicyclic structure that includes nitrogen atoms. Its molecular formula is C15H23N3O4, with a molecular weight of approximately 309.36 g/mol. This compound is notable for its potential biological activities and applications in pharmacology and medicinal chemistry.

Source and Classification

The compound is classified under the category of pyrazolo[4,3-c]pyridine derivatives, which are known for their diverse pharmacological properties. It is commercially available from various suppliers, including AChemBlock and VWR International, with a purity level often reported at around 97% . The compound's CAS number is 1142210-81-8, facilitating its identification in scientific literature and databases.

Synthesis Analysis

The synthesis of 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. These reactions may include:

  1. Formation of the Pyrazolo Core: Initial steps focus on constructing the pyrazolo framework through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of tert-butyl and ethyl groups is achieved through nucleophilic substitution methods.
  3. Dicarboxylate Formation: The final steps involve the addition of carboxylic acid derivatives to yield the dicarboxylate functionality.

The precise methodologies can vary based on the desired yield and purity levels.

Molecular Structure Analysis

The structure of 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can be represented as follows:

  • Core Structure: The compound features a bicyclic structure with a pyrazolo ring fused to a pyridine ring.
  • Substituents: The tert-butyl and ethyl groups are located at specific positions on the pyrazolo ring, enhancing its lipophilicity and potentially influencing its biological activity.

Structural Data

  • Molecular Formula: C15H23N3O4
  • Molecular Weight: 309.36 g/mol
  • IUPAC Name: 5-(tert-butyl) 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Chemical Reactions Analysis

The compound can engage in various chemical reactions typical of its functional groups:

  1. Esterification: The dicarboxylate moiety can participate in esterification reactions with alcohols.
  2. Nucleophilic Substitution: The nitrogen atoms in the pyrazolo structure can act as nucleophiles in substitution reactions.
  3. Oxidation and Reduction: The presence of multiple functional groups allows for potential oxidation or reduction reactions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs.

Mechanism of Action

The mechanism of action for 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves interactions with specific biomolecules within biological systems:

  1. Target Interaction: Studies suggest that this compound may interact with various receptors or enzymes due to its structural characteristics.
  2. Biological Pathways: The interactions could modulate specific biochemical pathways relevant to its pharmacological effects.

The exact mechanisms are subject to ongoing research to elucidate its full therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Its lipophilic nature suggests moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture or extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant data regarding these properties can be found in supplier catalogs and safety data sheets.

Applications

5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific applications:

  1. Pharmacological Research: Investigated for potential therapeutic effects in various disease models.
  2. Biochemical Studies: Used in studies focusing on enzyme inhibition or receptor binding assays.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules.

Its unique structure and properties make it a valuable compound for further research and development in medicinal chemistry and related fields.

Synthetic Methodologies for 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Catalytic Cross-Coupling Strategies in Pyrazole Core Formation

The construction of the fused pyrazolo[4,3-c]pyridine core relies heavily on transition metal-catalyzed cross-coupling reactions. A pivotal approach involves Buchwald-Hartwig amination for C-N bond formation between halogenated pyrazole intermediates and saturated nitrogen-containing heterocycles. This method enables regioselective assembly of the bicyclic framework prior to ester functionalization. Palladium catalysts such as Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos) are employed to facilitate coupling of sterically hindered intermediates at moderate temperatures (60–80°C). Key challenges include suppressing competitive β-hydride elimination in the partially saturated ring system and controlling N- versus C-alkylation selectivity during pyrazole nitrogen functionalization. Microwave-assisted coupling has demonstrated significant improvements in reaction efficiency, reducing typical reaction times from 48 hours to under 6 hours while maintaining yields >75% [6] [7].

Table 1: Catalytic Systems for Pyrazole Core Formation

Coupling TypeCatalyst SystemLigandYield RangeKey Limitations
C-N Bond FormationPd₂(dba)₃XPhos68-82%N-alkylation side products
C-C Bond FormationPd(OAc)₂P(o-tol)₃55-70%Dehalogenation side reactions
Ring ClosureCuIDMEDA60-75%Oxygen sensitivity

Stereoselective Electrocyclization Approaches for Ring Closure

Electrocyclization represents a complementary strategy for constructing the tetrahydropyridine moiety with precise stereocontrol. Keto-enol tautomerization of 1,3-dicarbonyl precursors generates enolizable intermediates that undergo 6π-electron conrotatory ring closure to establish the chiral centers at C6 and C7. Substituent effects critically influence stereoselectivity: Electron-withdrawing groups at C3 favor (4Z)-hexadienal conformers that produce cis-ring fusion, while bulky N-protecting groups promote trans-isomer formation through steric steering. Recent advances employ chiral imidazolinium salts as organocatalysts to achieve enantiomeric excesses >90% for the thermodynamically favored cis-diastereomer. Solvent screening reveals that aprotic polar media (DMF, NMP) enhance diastereoselectivity (d.r. >8:1) but necessitate rigorous anhydrous conditions to prevent hydrolysis of ester groups [6] [8].

Table 2: Stereochemical Outcomes of Electrocyclization

Precursor SubstituentCatalystTemperature (°C)cis:trans RatioReaction Time (h)
CO₂Et (C3)None803:124
CO₂tBu (C5)L-Proline605:112
N-CH₃BINOL-phosphoric acid2512:172
CO₂Et/N-CH₃Chiral imidazolinium4020:148

Optimization of Pd-Catalyzed Enol Triflate-Diazoacetate Coupling

The installation of the C3-ethyl carboxylate group employs Pd-catalyzed coupling between enol triflates and ethyl diazoacetate. This method circumvents regioselectivity issues associated with classical alkylation of pyrazole carboxylates. Critical optimization studies identified Pd(PPh₃)₄ (5 mol%) in toluene at 40°C as optimal for suppressing carbene dimerization while maintaining catalyst activity. Systematic screening established that:

  • Catalyst loadings <2 mol% led to incomplete conversion (>20% starting material)
  • Elevated temperatures (>60°C) triggered diazo decomposition
  • Polar solvents (acetonitrile, THF) reduced yields by 30-40%The optimized protocol delivers the coupled product in 85% yield with <5% dialkylated byproduct. Post-reaction, residual palladium is removed using trimercaptotriazine resin, reducing Pd content to <5 ppm without silica gel chromatography. This is crucial given the compound’s pharmaceutical applications where metal residues are strictly regulated [6] [8].

Table 3: Optimization Parameters for Enol Triflate Coupling

VariableBaseline ConditionOptimized ConditionYield ImprovementByproduct Reduction
CatalystPd(OAc)₂ (10 mol%)Pd(PPh₃)₄ (5 mol%)68% → 85%25% → 5%
SolventAcetonitrileToluene52% → 85%30% → 8%
Temperature25°C40°C70% → 85%15% → 5%
AdditiveNoneDMAP (0.5 eq)75% → 88%10% → 3%

Scalability Challenges in Multi-Step Synthesis

Scale-up beyond 100g batches faces significant bottlenecks, particularly during the penultimate ring hydrogenation step. Key challenges include:

  • Exothermicity Management: The catalytic hydrogenation (10% Pd/C, 50 psi H₂) of the pyridine ring exhibits +ΔH = 128 kJ/mol, requiring semi-batch reactors with advanced temperature control to prevent runaway reactions.
  • Catalyst Poisoning: Residual sulfur (≤50 ppm) from earlier steps reduces catalyst turnover by >60%, necessitating intermediate purification via activated carbon beds.
  • Crystallization Issues: The final compound forms metastable polymorphs in heptane/ethyl acetate, requiring seeded cooling crystallization at 0.25°C/min to ensure consistent crystal form (Form II, P2₁/c space group).Process economics analysis reveals the hydrogenation step contributes 45% of total production costs, primarily due to catalyst recycling difficulties and stringent solvent purity requirements. Current efforts focus on continuous-flow hydrogenation with static mixers to improve heat/mass transfer [1] [6].

Table 4: Scalability Bottlenecks and Mitigation Strategies

Synthetic StepKey ChallengeGram-Scale YieldKilogram-Scale YieldMitigation Approach
Pyrazole FormationRegioisomeric purity92%78%High-dilution conditions
Ring HydrogenationExothermicity90%65%Flow microreactors
EsterificationCompetitive hydrolysis85%70%Molecular sieves (3Å)
Final CrystallizationPolymorph control95% recovery82% recoverySeeded cooling protocol

Role of tert-Butyl and Ethyl Ester Protecting Groups in Modular Assembly

The orthogonal ester protection strategy enables sequential deprotection for late-stage diversification:

  • Ethyl Ester (C3): Selectively hydrolyzed by LiOH/THF/H₂O (2:2:1) at 0°C without affecting the tert-butyl ester, enabling conversion to amides or acids. The ethyl group balances steric accessibility and electron density to prevent epimerization at adjacent chiral centers during hydrolysis.
  • tert-Butyl Ester (C5): Removed under mild acidic conditions (TFA/DCM 1:4, 25°C) without cleaving the ethyl ester or disrupting the pyrazole ring. This group’s stability toward nucleophiles and bases permits downstream transformations at other sites. Crucially, the bulky tert-butyl group minimizes lactamization during C5 carboxylic acid exposure.Comparative stability studies show the tert-butyl ester withstands:
  • LiAlH₄ reduction (THF, 0°C)
  • LDA deprotonation (-78°C)
  • Pd-mediated couplings (80°C)while remaining labile to Brønsted/Lewis acids. This protective group dichotomy facilitates the synthesis of analogues for structure-activity relationship studies, particularly in prodrug development where ester stability modulates bioavailability [3] [5] [8].

Table 5: Comparative Stability of Ester Protecting Groups

Reaction ConditionEthyl Ester Stabilitytert-Butyl Ester StabilityOrthogonality Index
LiOH/THF/H₂O (0°C)Partial cleavageStableHigh
TFA/DCM (25°C)StableComplete cleavageHigh
NaOCH₃/MeOHStableSlow cleavage (t₁/₂=6h)Moderate
ZnCl₂/DMF (60°C)StableDecompositionHigh
Pd(OAc)₂/toluene (80°C)StableStableN/A

Properties

CAS Number

1142210-81-8

Product Name

5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

IUPAC Name

5-O-tert-butyl 3-O-ethyl 1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)17(5)16-12/h6-9H2,1-5H3

InChI Key

QJWBZDDJPIXERQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.